N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at the 2-position with a methylcarbamoyl group and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The methylcarbamoyl group contributes hydrogen-bonding capacity, which could influence target binding or pharmacokinetics .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-14(19)12-9-4-2-3-5-11(9)22-15(12)17-13(18)10-8-20-6-7-21-10/h8H,2-7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUETQVQWAWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur-containing compounds and aromatic precursors. The dioxine ring is then introduced through cyclization reactions, and the final carbamoyl group is added via acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues from Crystallographic Studies
describes tetrahydrobenzo[b]thiophene derivatives with distinct substituents:
- Compound 14: Features a nicotinamide group and a cyclohexyl-hydroxy substituent.
- Compound 15 : Contains a 3-ethylpyrrolidine-carbonyl group, introducing a nitrogen-rich heterocycle that may enhance lipophilicity compared to the target compound’s dihydrodioxine moiety .
- Compound 16 : Includes a benzyl-imidazole-thioacetamido group, which introduces aromaticity and sulfur-based interactions absent in the target compound .
Key Structural Differences :
| Feature | Target Compound | Compound 14 | Compound 15 | Compound 16 |
|---|---|---|---|---|
| Core Structure | Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene |
| Substituent at 2-Position | Methylcarbamoyl + dihydrodioxine | Nicotinamide + cyclohexyl | 3-Ethylpyrrolidine-carbonyl | Benzyl-imidazole-thioacetamido |
| Hydrogen-Bonding Groups | Carboxamide, methylcarbamoyl | Nicotinamide, hydroxyl | Pyrrolidine-carbonyl | Thioacetamido, imidazole |
| Crystallographic Density | Not reported | 1.237 g·cm⁻³ | Not reported | Not reported |
Comparison with Antibacterial Tetrahydrobenzo[b]thiophene Derivatives
highlights 2-amino-3-acyl-tetrahydrobenzothiophene derivatives (Compounds 23–26) with antibacterial activity. These compounds feature:
- Chlorophenyl, phenyl, and ester/carboxylate substituents (e.g., Compound 23: 2-chlorophenyl, succinic acid-derived acyl group).
- Melting Points : 191–199°C, indicating moderate thermal stability .
- Key Functional Groups : Carboxylate esters (e.g., Compound 24: maleic acid-derived acyl group) that enhance electrophilicity compared to the target compound’s carboxamide .
However, its methylcarbamoyl and dihydrodioxine groups may reduce electrophilicity compared to the acylated derivatives in , possibly altering mechanism of action .
Anticancer Tetrahydrobenzo[b]thiophene Derivatives
reports N-(tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11–12) with potent cytotoxicity against PC3 (prostate) and HepG2 (liver) cancer cells. Mechanisms include:
Comparison with Target Compound :
| Feature | Target Compound | Compound 11/12 |
|---|---|---|
| Substituent at 2-Position | Methylcarbamoyl + dihydrodioxine | Cyanoacetamide |
| Key Bioactivities | Not reported | Cytocidal, anti-metastatic, anti-angiogenic |
| Mechanism | Not reported | Caspase activation, MMP/VEGF inhibition |
The cyanoacetamide group in Compounds 11–12 likely enhances electrophilic reactivity, facilitating interactions with cellular thiols or nucleophilic residues in targets like caspases.
Biological Activity
N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry. This article provides a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Heterocyclic rings : A combination of dioxine and tetrahydrobenzo[b]thiophene.
- Functional groups : The presence of a methylcarbamoyl group enhances its reactivity and biological potential.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in several preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 10.5 | Induction of apoptosis |
| A549 (lung) | 7.8 | Cell cycle arrest at G2/M phase |
| HeLa (cervical) | 5.0 | Inhibition of DNA synthesis |
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes such as tyrosinase, which is crucial for melanin production.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : The compound interferes with cell cycle progression, particularly at the G2/M checkpoint.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated its potential as an alternative treatment for infections caused by resistant strains. The results indicated significant reductions in bacterial load in treated groups compared to controls.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analyses revealed reduced infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
